Technical Profile: (1H-Indol-6-yl)-acetic Acid Ethyl Ester
Technical Profile: (1H-Indol-6-yl)-acetic Acid Ethyl Ester
[1]
Executive Summary
Chemical Name: Ethyl 2-(1H-indol-6-yl)acetate CAS Number: 109737-04-4 Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol [1]
(1H-Indol-6-yl)-acetic acid ethyl ester is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of indole-based therapeutics. Unlike its naturally occurring isomer (indole-3-acetic acid, a plant auxin), the 6-isomer is a synthetic scaffold critical for developing CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and selective serotonin receptor modulators. Its substitution at the 6-position preserves the indole NH functionality for hydrogen bonding while extending a lipophilic ester chain, facilitating further derivatization or hydrolysis to the active acid pharmacophore.
Chemical Structure & Physicochemical Properties[3][4][5][6][7]
The molecule consists of an indole bicyclic system substituted at the C6 position with an ethyl acetate moiety. The C6 position is electronically distinct from the nucleophilic C3 position, requiring specific synthetic strategies to access.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive (darkens on air exposure) |
| Melting Point | 85–88 °C (Predicted) | Varies by purity/polymorph |
| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Insoluble in water |
| LogP | ~2.3 | Lipophilic, suitable for membrane permeability |
| pKa (NH) | ~16.2 | Weakly acidic (requires strong base for N-deprotonation) |
| H-Bond Donors | 1 (Indole NH) | Critical for receptor binding |
| H-Bond Acceptors | 2 (Ester Carbonyl, Ester Oxygen) |
Structural Numbering & Analysis
The indole ring numbering prioritizes the nitrogen atom as position 1. The acetic acid ethyl ester group is attached at position 6.
Figure 1: Structural connectivity of Ethyl 2-(1H-indol-6-yl)acetate highlighting the C6 functionalization site.
Synthetic Pathways[8]
Accessing the 6-position of the indole ring is synthetically more demanding than the 3-position (which is accessible via electrophilic aromatic substitution). Two primary routes are recommended for research scale.
Method A: Palladium-Catalyzed Cross-Coupling (Preferred)
This method utilizes 6-bromoindole as a starting material. It offers high regioselectivity and avoids the formation of isomer mixtures common in cyclization protocols.
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Precursor: 6-Bromoindole (CAS: 52415-29-9)
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Reagent: Reformatsky reagent (Ethyl bromozincacetate) or Enolate equivalent.
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Catalyst: Pd(dba)₂ / Q-Phos or Pd(PPh₃)₄.
Protocol:
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Activation: In a dry Schlenk flask, dissolve 6-bromoindole (1.0 eq) in anhydrous THF.
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Protection (Optional but Recommended): Protect N1 with Boc or Tosyl to prevent N-arylation side reactions.
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Coupling: Add the Reformatsky reagent (prepared from ethyl bromoacetate and Zn dust) and Pd catalyst (5 mol%).
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Reflux: Heat to 65°C for 12–18 hours under Argon.
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Workup: Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).
Method B: Fischer Indole Synthesis (Classical)
This route constructs the indole ring from a hydrazine precursor. It is cost-effective but often yields a mixture of 4- and 6-substituted indoles requiring difficult separation.
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Precursor: (3-Hydrazinophenyl)acetic acid ethyl ester.
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Reagent: Acetaldehyde (or equivalent acetal).
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Mechanism: [3,3]-Sigmatropic rearrangement.
Reaction Engineering Diagram (Method A Workflow):
Figure 2: Negishi-like cross-coupling workflow for the synthesis of the target molecule from 6-bromoindole.
Characterization Data (Representative)
Since specific spectral data for the 6-isomer is less ubiquitous than the 3-isomer, the following data is derived from structural analysis and analog comparisons.
¹H NMR (400 MHz, CDCl₃)
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δ 8.20 (br s, 1H): Indole NH (Broad, exchangeable).
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δ 7.58 (d, J=8.0 Hz, 1H): Indole H4 (Deshielded by ring current).
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δ 7.35 (s, 1H): Indole H7 (Ortho to N, meta to alkyl).
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δ 7.22 (t, J=2.8 Hz, 1H): Indole H2 (Characteristic pyrrole proton).
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δ 7.05 (dd, J=8.0, 1.5 Hz, 1H): Indole H5 (Coupled to H4 and H7).
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δ 6.55 (m, 1H): Indole H3 .
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δ 4.15 (q, J=7.1 Hz, 2H): Ester -OCH₂- .
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δ 3.70 (s, 2H): Benzylic -CH₂- (Alpha to carbonyl).
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δ 1.25 (t, J=7.1 Hz, 3H): Ester -CH₃ .
Mass Spectrometry (ESI-MS)
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[M+H]⁺: Calculated: 204.24 m/z. Found: 204.2.
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Fragmentation: Loss of ethoxy group (-45) is common.
Applications in Drug Discovery[3][9][10][11]
CRTH2 Antagonists (Asthma & Allergy)
The (1H-indol-6-yl)-acetic acid motif is a core pharmacophore in the development of antagonists for the Prostaglandin D2 receptor 2 (CRTH2) .
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Mechanism: The acetic acid side chain (formed after ester hydrolysis) mimics the carboxylate head of Prostaglandin D2, while the indole core provides hydrophobic pi-stacking interactions within the receptor pocket.
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Example: Fevipiprant (QAW039) analogs often explore the 4-, 5-, and 6-positions of the indole ring to optimize binding affinity and metabolic stability.
Auxin Mimics & Agrochemicals
While Indole-3-acetic acid (IAA) is the primary natural auxin, 6-substituted analogs are used in Structure-Activity Relationship (SAR) studies to map the auxin binding protein (TIR1/AFB) pockets. The 6-isomer typically shows reduced auxin activity, making it a valuable negative control or partial agonist.
Tryptamine Pathway Engineering
This ester serves as a precursor for 6-(2-hydroxyethyl)indole (via reduction) or 6-(2-aminoethyl)indole (via amide formation and reduction), allowing access to "reversed" or "shifted" tryptamine analogs for serotonin receptor sub-typing (5-HT2A vs 5-HT2C).
Safety & Handling Protocol
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Indoles are prone to oxidative polymerization (browning) upon exposure to light and air.
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Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
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ChemicalBook. (2025). Ethyl 2-(1H-indol-6-yl)acetate Properties and Suppliers. Link
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National Institute of Standards and Technology (NIST). (2025). Indole-3-acetic acid, ethyl ester (Isomer Comparison Data). Link
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Organic Syntheses. (1959). Indole-3-acetic Acid (Fischer Indole Methodology Reference). Org. Synth. 1959, 39, 30. Link
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PubChem. (2025). Indole-6-acetic acid derivatives and bioactivity. Link
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Sigma-Aldrich. (2025). Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (Related Precursor Data). Link
